3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride

Lipophilicity CNS drug design Physicochemical profiling

3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride (CAS 1432679-70-3) is a fluorinated pyrrolidine-aniline building block belonging to the class of 4-(pyrrolidin-1-yl)aniline derivatives. Its free base (CAS 1432792-60-3) has the molecular formula C₁₃H₁₉FN₂ and a molecular weight of 222.30 g/mol, while the dihydrochloride salt (C₁₃H₂₁Cl₂FN₂, MW 295.22 g/mol) is the commercially supplied form.

Molecular Formula C13H21Cl2FN2
Molecular Weight 295.22 g/mol
CAS No. 1432679-70-3
Cat. No. B1447951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride
CAS1432679-70-3
Molecular FormulaC13H21Cl2FN2
Molecular Weight295.22 g/mol
Structural Identifiers
SMILESCC(C)C1CCCN1C2=C(C=C(C=C2)N)F.Cl.Cl
InChIInChI=1S/C13H19FN2.2ClH/c1-9(2)12-4-3-7-16(12)13-6-5-10(15)8-11(13)14;;/h5-6,8-9,12H,3-4,7,15H2,1-2H3;2*1H
InChIKeyRFLYECKYPJWREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline Dihydrochloride (CAS 1432679-70-3): Core Identity, Class Affiliation, and Procurement-Relevant Physicochemical Profile


3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride (CAS 1432679-70-3) is a fluorinated pyrrolidine-aniline building block belonging to the class of 4-(pyrrolidin-1-yl)aniline derivatives. Its free base (CAS 1432792-60-3) has the molecular formula C₁₃H₁₉FN₂ and a molecular weight of 222.30 g/mol, while the dihydrochloride salt (C₁₃H₂₁Cl₂FN₂, MW 295.22 g/mol) is the commercially supplied form. The compound features a 3-fluoro substituent on the aniline ring and a 2-isopropyl group on the pyrrolidine ring, creating a stereogenic center at the pyrrolidine 2-position. The free base exhibits a calculated LogP of approximately 3.03–3.10, placing it in the lipophilicity range considered favorable for CNS drug candidates . It is classified under the ECHA C&L inventory with Acute Toxicity (oral), Skin Irritation, Eye Irritation, and STOT Single Exposure (respiratory irritation) hazard statements [1]. The compound is commercially available from multiple vendors at purities of 95–98% and is supplied exclusively for research and development purposes .

Why Generic Substitution Fails for 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline Dihydrochloride: Structural Specificity, Salt Form, and Physicochemical Divergence from Closest Analogs


In-class compounds within the 4-(pyrrolidin-1-yl)aniline family cannot be freely interchanged because small structural modifications—fluorine position, pyrrolidine N-substitution, and salt form—produce quantifiable divergences in lipophilicity, solubility, and hydrogen-bonding capacity that directly impact pharmacokinetic behavior, assay compatibility, and downstream synthetic reactivity. The 2-isopropyl substituent on the pyrrolidine ring differentiates this compound from the simpler 3-fluoro-4-(pyrrolidin-1-yl)aniline (CAS 93246-54-9) by increasing LogP by approximately 1.1–1.2 log units and introducing a stereogenic center, while the dihydrochloride salt form provides aqueous solubility advantages over the free base that are critical for in vitro assay preparation and aqueous-phase chemistry . Procurement of a non-fluorinated or unsubstituted analog without verifying equivalent physicochemical and stereochemical parameters risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, pharmacokinetic profiling, and synthetic route development .

Quantitative Differentiation Evidence for 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline Dihydrochloride: Comparator-Anchored Data for Procurement Decision-Making


Lipophilicity (LogP) Differentiation: 2-Isopropylpyrrolidine vs. Unsubstituted Pyrrolidine Analog

The target compound's free base exhibits a calculated LogP of 3.03–3.10, compared to a LogP of 1.89 for the unsubstituted pyrrolidine analog 3-fluoro-4-(pyrrolidin-1-yl)aniline (CAS 93246-54-9). This represents an increase of approximately 1.1–1.2 log units, directly attributable to the 2-isopropyl substituent on the pyrrolidine ring . The higher LogP places the target compound within the optimal range for CNS penetration (LogP 1–3), while the unsubstituted analog falls at the lower boundary of this range .

Lipophilicity CNS drug design Physicochemical profiling

Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form (CAS 1432679-70-3) is specifically supplied for research applications requiring aqueous solubility. While no experimentally measured solubility value for this specific compound was identified in public databases, the general principle that dihydrochloride salts of pyrrolidine-aniline compounds exhibit substantially higher aqueous solubility than their free base counterparts is well established . The free base (CAS 1432792-60-3) has a LogP of 3.03–3.10, indicating limited intrinsic aqueous solubility, whereas the protonated dihydrochloride form is ionized at physiological and near-neutral pH, enhancing water solubility for in vitro assay preparation . Class-level data indicate that dihydrochloride salt formation of structurally related pyrrolidine anilines improves aqueous solubility by enabling ionic interactions with water .

Salt selection Aqueous solubility Assay compatibility

Fluorine-Mediated Metabolic Stability Differentiation vs. Non-Fluorinated 4-(Pyrrolidin-1-yl)aniline Analog

The 3-fluoro substituent on the aniline ring of the target compound provides a metabolic stability advantage compared to the non-fluorinated analog 4-(pyrrolidin-1-yl)aniline dihydrochloride (CAS 163260-77-3). The C–F bond dissociation energy is approximately 116 kcal/mol, substantially higher than the C–H bond (~99 kcal/mol), making the fluorinated position resistant to cytochrome P450-mediated oxidative metabolism . This class-level principle is well documented for fluorinated anilines: fluorine substitution at metabolically labile positions can block hydroxylation and reduce intrinsic clearance . While no direct microsomal stability data comparing these two specific compounds were identified in public literature, the physicochemical basis for the differentiation is grounded in established medicinal chemistry principles .

Metabolic stability C-F bond Cytochrome P450 Fluorine substitution

Stereochemical Differentiation: Chiral 2-Isopropylpyrrolidine vs. Achiral Pyrrolidine Analogs

The 2-isopropyl substituent on the pyrrolidine ring introduces a stereogenic center at the pyrrolidine 2-position, making the target compound inherently chiral. This contrasts with the achiral, unsubstituted analog 3-fluoro-4-(pyrrolidin-1-yl)aniline (CAS 93246-54-9). The InChIKey for the free base (VLFPCUDGQAXHTO-UHFFFAOYSA-N) confirms one undefined atom stereocenter . The presence of this stereocenter means the compound exists as a racemic mixture (unless an enantioselective synthesis or chiral separation is specified), and procurement of enantiopure material would require additional specification. For medicinal chemistry applications targeting chiral biological receptors (e.g., GPCRs, kinases, ion channels), the stereochemistry at the pyrrolidine 2-position can profoundly influence target binding affinity and selectivity [1].

Chirality Stereochemistry Enantioselective synthesis Pyrrolidine

Vendor-Supplied Purity Specification: 98% Grade vs. 95% Grade Availability

The target compound is available at a specified purity of 98% from LeYan (Catalog No. 1557223) , compared to a 95% minimum purity specification from AKSci (Catalog 8580DV) for the same CAS number . The closely related free base (CAS 1432792-60-3) is also available at 98% purity from Fluorochem and LeYan . For the unsubstituted analog 3-fluoro-4-(pyrrolidin-1-yl)aniline (CAS 93246-54-9), typical vendor purity specifications are 95% (AKSci) to 98% (CymitQuimica) . This indicates that higher-purity (98%) material is commercially accessible for the target compound, which is relevant for applications requiring rigorous stoichiometric control, such as X-ray crystallography, enzymatic assays, or cGMP intermediate synthesis.

Purity specification Quality control Procurement specification

GHS Hazard Classification: ECHA-Notified Profile for Laboratory Handling and Procurement Risk Assessment

The target compound has a notified GHS classification under the ECHA C&L Inventory (EC/List No. 847-842-2) comprising: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2A (H319: Causes serious eye irritation), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. This hazard profile is consistent with the class of fluorinated pyrrolidine anilines: the free base (CAS 1432792-60-3) carries identical hazard statements (H302, H315, H319, H335) as listed by Fluorochem . The non-fluorinated analog 4-(pyrrolidin-1-yl)aniline dihydrochloride (CAS 163260-77-3) carries a subset of these hazards (H315, H319, H335) but lacks the acute oral toxicity classification (H302), suggesting that the fluorine substituent may contribute to the differential oral toxicity profile .

Safety assessment GHS classification Laboratory handling Procurement compliance

Best Research and Industrial Application Scenarios for 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline Dihydrochloride: Evidence-Anchored Use Cases


CNS-Targeted Lead Optimization Requiring Moderate-to-High Lipophilicity (LogP 3.0–3.1) with Aqueous Assay Compatibility

The target compound's calculated LogP of 3.03–3.10 positions it within the favorable CNS drug-like space (LogP 1–3), while the dihydrochloride salt form ensures aqueous solubility for in vitro assay preparation. This makes it suitable for medicinal chemistry programs targeting CNS receptors (e.g., GPCRs such as NK3, dopamine receptors, or serotonin receptors) where the pyrrolidine-aniline scaffold is a recognized privileged structure . The ~1.1 log unit higher lipophilicity compared to the unsubstituted pyrrolidine analog (LogP 1.89) suggests improved passive membrane permeability, a critical parameter for crossing the blood-brain barrier .

Stereochemistry-Dependent SAR Studies Requiring a Chiral Pyrrolidine Building Block

The presence of a stereogenic center at the pyrrolidine 2-position differentiates this compound from achiral 4-(pyrrolidin-1-yl)aniline analogs. This makes it suitable for enantioselective SAR campaigns where the three-dimensional orientation of the isopropyl group may influence target binding. Procurement of the racemate followed by chiral chromatographic separation, or sourcing of enantiopure material, can enable assessment of enantiomer-specific pharmacology .

Metabolic Stability-Driven Fluorinated Building Block Selection for in Vivo Studies

The 3-fluoro substituent provides a metabolic stability advantage through the strong C–F bond (~116 kcal/mol), which is resistant to CYP450-mediated oxidative metabolism at the fluorinated position . This makes the compound a strategic choice over the non-fluorinated 4-(pyrrolidin-1-yl)aniline dihydrochloride (CAS 163260-77-3) when designing compound series intended for in vivo pharmacokinetic evaluation, where metabolic stability is a key selection criterion .

High-Purity Intermediate for Multi-Step Synthetic Route Development

With commercial availability at 98% purity (LeYan), the target compound is suitable as a high-purity synthetic intermediate for multi-step medicinal chemistry syntheses. The aniline NH₂ group provides a reactive handle for amide bond formation, reductive amination, or diazotization chemistry, while the fluorine atom can serve as a spectroscopic probe (¹⁹F NMR) for reaction monitoring and compound characterization .

Quote Request

Request a Quote for 3-Fluoro-4-[2-(propan-2-yl)pyrrolidin-1-yl]aniline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.